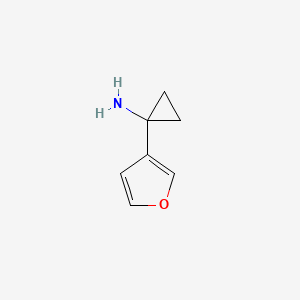
1-(furan-3-yl)cyclopropan-1-amine
Descripción general
Descripción
1-(furan-3-yl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a furan ring via an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a furan derivative followed by amination. One common method is the reaction of furan-3-carboxaldehyde with diazomethane to form a cyclopropane ring, followed by reduction and subsequent amination to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(furan-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(furan-3-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(furan-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Furan-2-yl)cyclopropanamine: Similar structure but with the furan ring attached at the 2-position.
1-(Thiophen-3-yl)cyclopropanamine: Contains a thiophene ring instead of a furan ring.
1-(Pyridin-3-yl)cyclopropanamine: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-(furan-3-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a furan ring, which imparts distinct chemical and biological properties. The specific positioning of the furan ring at the 3-position also influences its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H9NO |
|---|---|
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
1-(furan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H9NO/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5H,2-3,8H2 |
Clave InChI |
VJMVHBXQPOWTTG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=COC=C2)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














